2-Chloro-4-fluoro-3-methylbenzonitrile
Overview
Description
2-Chloro-4-fluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Chloro-4-fluoro-3-methylbenzonitrile is primarily used as a reagent in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone . The primary target of this compound is therefore the androgen receptor, a nuclear receptor that plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
SARMs typically work by selectively stimulating or blocking the androgen receptor in different tissues, leading to beneficial effects in muscle and bone while minimizing side effects in other tissues .
Biochemical Pathways
This pathway plays a key role in regulating gene expression and affects a variety of biological processes, including muscle growth and bone density .
Pharmacokinetics
It is slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body
Result of Action
This can lead to beneficial effects such as increased muscle mass and bone density, with fewer side effects compared to traditional androgenic steroids .
Action Environment
It should be stored in a dry environment at room temperature
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the synthesis of nonsteroidal androgen receptor modulators
Cellular Effects
As a reagent in the synthesis of nonsteroidal androgen receptor modulators, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Chloro-4-fluoro-3-methylbenzonitrile vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination and fluorination of 3-methylbenzonitrile. This process requires careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the halogens.
Electrophilic Substitution: Products include nitro- or sulfonyl-substituted benzonitriles.
Scientific Research Applications
2-Chloro-4-fluoro-3-methylbenzonitrile is utilized in various scientific research applications:
Biology: It is used in the development of bioactive compounds that can modulate biological pathways.
Medicine: The compound is an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.
2-Chloro-3-methylbenzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-3-methylbenzonitrile is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKBJSAKTZEMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659310 | |
Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796600-15-2 | |
Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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